3-amino-1-methyl-1H-pyrazole-5-carboxamide structure and properties
3-amino-1-methyl-1H-pyrazole-5-carboxamide structure and properties
An In-Depth Technical Guide to 3-amino-1-methyl-1H-pyrazole-5-carboxamide: Structure, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-amino-1-methyl-1H-pyrazole-5-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the pyrazole class, this molecule serves as a valuable scaffold and building block for the development of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide array of biological activities, and the specific substitution pattern of an amino group at the 3-position and a carboxamide at the 5-position imparts distinct chemical properties that are advantageous for drug design. This document details the molecule's core structure, physicochemical properties, a plausible synthetic pathway, and its potential applications in drug discovery, with a focus on its role as a pharmacophore for kinase inhibitors. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this compound's scientific and practical significance.
Introduction to the Pyrazole Carboxamide Scaffold
Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with pyrazole derivatives holding a particularly prominent position.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold found in numerous pharmacologically active molecules.[2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged structure" in drug design.
The significance of the pyrazole core is underscored by its presence in a range of FDA-approved drugs that address diverse medical needs.[3] Compounds featuring this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[2][3][4] The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, enabling the development of potent and selective therapeutic agents. The 3-amino-1-methyl-1H-pyrazole-5-carboxamide structure, in particular, combines key functional groups—a basic amino group and a hydrogen-bond-donating-and-accepting carboxamide—that are crucial for molecular recognition and binding to biological targets.
Molecular Structure and Identification
Chemical Structure
The molecular structure of 3-amino-1-methyl-1H-pyrazole-5-carboxamide consists of a central pyrazole ring. A methyl group is attached to the nitrogen at position 1 (N1), an amino group is at position 3 (C3), and a carboxamide group is at position 5 (C5). This arrangement of functional groups is critical for its chemical reactivity and biological activity.
Caption: 2D Structure of 3-amino-1-methyl-1H-pyrazole-5-carboxamide.
Chemical Identifiers
Proper identification of a chemical compound is crucial for research and regulatory purposes. The key identifiers for 3-amino-1-methyl-1H-pyrazole-5-carboxamide are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3-amino-1-methyl-1H-pyrazole-5-carboxamide | - |
| Molecular Formula | C₅H₈N₄O | [5] |
| Molecular Weight | 140.14 g/mol | [6] |
| Monoisotopic Mass | 140.06981 Da | [5] |
| SMILES | CN1C(=CC(=N1)N)C(=O)N | [5] |
| InChI | InChI=1S/C5H8N4O/c1-9-3(5(7)10)2-4(6)8-9/h2H,1H3,(H2,6,8)(H2,7,10) | [5] |
| InChIKey | HCFWBNDFFGDAHJ-UHFFFAOYSA-N | [5] |
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems, influencing everything from solubility and stability to absorption and distribution in the body. While extensive experimental data for this specific molecule is not widely published, properties can be predicted using computational models. Data for closely related analogs can also provide valuable insights.
| Property | Predicted Value | Notes and Comparative Data |
| XlogP | -0.9 | This predicted value suggests the compound is hydrophilic, which is expected given the presence of amino and carboxamide groups capable of hydrogen bonding.[5] |
| pKa (Most Basic) | 2.80 | This value is for the analogous methyl ester derivative, suggesting the pyrazole ring nitrogen is weakly basic. The amino group at C3 would be the primary basic center.[7] |
| Water Solubility | 0.105 g/L | This experimental value is for the methyl ester derivative. The carboxamide is expected to have higher water solubility due to additional hydrogen bonding capacity.[7] |
| Melting Point | 98-101 °C | This experimental range is for 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, a structural isomer, indicating the target compound is likely a solid at room temperature.[8] |
| Form | Powder / Solid | Based on data from similar pyrazole carboxamides.[6] |
Synthesis and Characterization
Retrosynthetic Analysis & Strategy
The most common and robust method for synthesizing the pyrazole core is the condensation of a 1,3-dielectrophilic component with a hydrazine derivative.[9] For 3-amino-1-methyl-1H-pyrazole-5-carboxamide, this involves reacting a suitably activated three-carbon precursor with methylhydrazine. A logical precursor is a derivative of cyanoacetic acid, which provides the C3-amino (from the nitrile) and C5-carboxamide functionalities.
Proposed Synthetic Protocol
This protocol is a well-established, two-step procedure for creating 3-aminopyrazole esters, which can be subsequently converted to the target carboxamide. The causality behind this choice is its efficiency and use of readily available starting materials.
Step 1: Synthesis of Methyl 2-cyano-3-ethoxyacrylate This step creates the activated three-carbon electrophile. Acetic anhydride is used as a dehydrating agent to drive the condensation reaction.[10]
-
To a stirred solution of methyl cyanoacetate (1.0 eq) and triethyl orthoformate (1.2 eq), add acetic anhydride (1.5 eq) dropwise.
-
Heat the reaction mixture to 120-130 °C and maintain for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
Remove volatile components under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Step 2: Cyclocondensation with Methylhydrazine This is the key ring-forming step. The reaction proceeds via a cascade of nucleophilic attack, intramolecular cyclization, and elimination to form the stable aromatic pyrazole ring.[10]
-
Dissolve the crude methyl 2-cyano-3-ethoxyacrylate from Step 1 in ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add methylhydrazine (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
The product, methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.
-
The final conversion to the carboxamide can be achieved by heating the ester with aqueous or methanolic ammonia.
Synthesis Workflow Diagram
This diagram illustrates the logical flow from starting materials to the final product.
Caption: Workflow for the synthesis of the target compound.
Spectroscopic Characterization
Confirmation of the final structure would rely on a combination of standard spectroscopic techniques:
-
¹H NMR: Expect signals for the methyl group (~3.5-4.0 ppm), a singlet for the pyrazole ring proton (C4-H), and broad signals for the amino and amide protons. The spectrum for the related precursor 3-Amino-1-methyl-1H-pyrazole is publicly available and can serve as a reference.[11]
-
¹³C NMR: Signals corresponding to the five carbons of the substituted pyrazole ring and the methyl carbon would be observed.
-
IR Spectroscopy: Key stretches would include N-H stretching for the amino and amide groups (~3200-3400 cm⁻¹) and a strong C=O stretch for the amide carbonyl (~1650-1680 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass (140.06981 Da) would confirm the elemental composition.[5]
Applications in Drug Discovery and Chemical Biology
Overview of Biological Activity
While 3-amino-1-methyl-1H-pyrazole-5-carboxamide itself is primarily a building block, the broader class of pyrazole carboxamides has a rich history of biological activity.[2] This scaffold is a key component in compounds designed to treat a range of diseases.
-
Anticancer Properties: Many pyrazole carboxamide derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell proliferation, survival, and differentiation.[4][12] Their ability to mimic the adenine region of ATP allows them to bind to the ATP pocket of kinases, blocking their activity.
-
Anti-inflammatory Effects: Pyrazole derivatives are well-known for their anti-inflammatory properties.[13] Some function by inhibiting key enzymes in inflammatory pathways, such as p38 MAP kinase.[14]
-
Antifungal Activity: Certain pyrazole carboxamides have been developed as fungicides. Their mechanism often involves the disruption of mitochondrial respiration by inhibiting complexes in the electron transport chain, such as succinate dehydrogenase (Complex II).[15]
Potential Mechanism of Action (MoA): Kinase Inhibition
A primary application for this scaffold is in the design of kinase inhibitors. The N-methylpyrazole core can act as a stable, drug-like scaffold. The 3-amino group often serves as a key "hinge-binding" element, forming critical hydrogen bonds with the backbone of the kinase hinge region. The carboxamide at the 5-position can be further functionalized to extend into solvent-exposed regions, allowing for modifications that improve potency, selectivity, and pharmacokinetic properties.
Signaling Pathway Context
The diagram below shows a simplified representation of the p38 MAPK signaling pathway, a common target for anti-inflammatory drug discovery. A hypothetical inhibitor based on the 3-aminopyrazole scaffold would bind to p38 MAPK, preventing its activation and blocking the downstream inflammatory response.
Caption: Inhibition of the p38 MAPK pathway by a pyrazole-based drug.
Experimental Protocol: In Vitro p38α Kinase Inhibition Assay
To evaluate the potential of a compound like 3-amino-1-methyl-1H-pyrazole-5-carboxamide or its derivatives as a kinase inhibitor, a biochemical assay is essential. This protocol describes a common, self-validating method using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against p38α kinase.
Materials:
-
Recombinant human p38α enzyme.
-
Biotinylated peptide substrate (e.g., Biotin-ATF2).
-
ATP (Adenosine triphosphate).
-
Europium-labeled anti-phospho-substrate antibody (e.g., Eu-anti-pATF2).
-
Streptavidin-Allophycocyanin (SA-APC) conjugate.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Test compound (solubilized in DMSO).
-
384-well low-volume assay plates.
-
TR-FRET compatible plate reader.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to create an 11-point dose-response curve.
-
Assay Plate Mapping: Designate wells for total signal (enzyme, no inhibitor), background (no enzyme), and the compound dose-response curve.
-
Reagent Preparation:
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 2X substrate/ATP/antibody solution in assay buffer. The final ATP concentration should be at or near its Km for the enzyme.
-
-
Assay Execution:
-
Add 50 nL of the serially diluted compound (or DMSO for controls) to the appropriate wells.
-
Add 5 µL of the 2X enzyme solution to all wells except the background controls. Add 5 µL of assay buffer to background wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP/antibody solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Stop the reaction and detect the phosphorylated product by adding 5 µL of SA-APC solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data using the total signal and background wells: % Inhibition = 100 * (1 - [Signal_compound - Signal_background] / [Signal_total - Signal_background]).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
3-amino-1-methyl-1H-pyrazole-5-carboxamide is a structurally important heterocyclic compound that embodies the features of a valuable medicinal chemistry building block. Its hydrophilic nature, combined with the hydrogen bonding capabilities of its amino and carboxamide functional groups, makes it an excellent starting point for designing molecules that can effectively interact with biological targets. While its primary role is as a synthetic intermediate, the pyrazole carboxamide scaffold it represents is a proven pharmacophore in numerous therapeutic areas, most notably in the development of kinase inhibitors for oncology and inflammatory diseases.
Future research should focus on leveraging this core structure to build diverse chemical libraries. By systematically modifying the scaffold—for example, through N-acylation of the 3-amino group or by attaching various chemical moieties to the 5-carboxamide nitrogen—researchers can conduct extensive Structure-Activity Relationship (SAR) studies. Screening these new derivatives against a broad panel of kinases and other relevant biological targets will be crucial for identifying novel lead compounds with high potency and selectivity, ultimately paving the way for the development of next-generation therapeutics.
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